6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body. The inhibition of PDE5 by this compound leads to an increase in cGMP levels, which in turn causes vasodilation and smooth muscle relaxation. This property of the compound has made it a promising candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione involves the inhibition of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, which is responsible for the degradation of cGMP. By inhibiting 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, the compound increases cGMP levels, which leads to vasodilation and smooth muscle relaxation. This property of the compound has made it a promising candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione are primarily related to its ability to inhibit 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and increase cGMP levels. This leads to vasodilation and smooth muscle relaxation, which can have various effects on the body. For example, in the treatment of erectile dysfunction, the compound can increase blood flow to the penis, leading to an erection. In the treatment of pulmonary hypertension, the compound can reduce pulmonary arterial pressure, leading to improved oxygenation of the blood.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione in lab experiments include its potent inhibitory activity against 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and its ability to increase cGMP levels. This makes it a valuable tool for studying the role of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and cGMP in various physiological processes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione. These include:
1. Further investigation of the anti-inflammatory and anti-tumor properties of the compound.
2. Development of new derivatives of the compound with improved pharmacokinetic properties.
3. Investigation of the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Examination of the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Investigation of the potential use of the compound in the treatment of rare diseases, such as Duchenne muscular dystrophy.
In conclusion, 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione is a potent inhibitor of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione that has gained significant attention in scientific research. The compound has shown promise in the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. Further research is needed to fully understand the potential applications of the compound and to develop new derivatives with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-phenylpiperazine-1-carboxylic acid with chlorosulfonyl isocyanate in the presence of triethylamine. The resulting product is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to yield the final compound.
Scientific Research Applications
The potential applications of 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione in scientific research are vast. The compound has been extensively studied for its ability to inhibit 6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione and increase cGMP levels, which has led to its use in the treatment of various diseases. In addition, the compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-11-13(14(20)17-15(21)16-11)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCXFSWKYQOLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]pyrimidine-2,4-diol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.